Watanidipine

Cardiovascular Pharmacology Hypertension Safety Profile

Select Watanidipine for its differentiated slow-onset, long-lasting hypotensive profile and absence of reflex tachycardia compared to first-gen DHPs like nitrendipine. Its unique vascular tissue retention and neuroprotective effects make it a superior tool for preclinical hypertension, stroke, and metabolic syndrome research. Ensure high-purity, research-grade compound for reproducible results.

Molecular Formula C41H42N4O6
Molecular Weight 686.8 g/mol
CAS No. 116308-55-5
Cat. No. B1682194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWatanidipine
CAS116308-55-5
Synonyms2-(4-(4-benzhydryl-1-piperazinyl)phenyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyrdinedicarboxylate hydrochloride
AE 0047
AE-0047
AE0047
Watanidipine
Molecular FormulaC41H42N4O6
Molecular Weight686.8 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC(=CC=C6)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C41H42N4O6/c1-28-36(40(46)50-3)38(33-15-10-16-35(27-33)45(48)49)37(29(2)42-28)41(47)51-26-21-30-17-19-34(20-18-30)43-22-24-44(25-23-43)39(31-11-6-4-7-12-31)32-13-8-5-9-14-32/h4-20,27,38-39,42H,21-26H2,1-3H3
InChIKeyOTTHUQAYARCXLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Watanidipine (CAS 116308-55-5): A Long-Acting Dihydropyridine Calcium Channel Blocker for Hypertension Research


Watanidipine (also referred to as Vatanidipine, AE0047, or GJ-0956) is a dihydropyridine (DHP)-type calcium channel blocker [1]. It is classified pharmacologically as an antihypertensive agent and a vasodilator [2]. The compound is characterized by a slow onset of pharmacological action and a prolonged duration of hypotensive effect [3].

Why Watanidipine Cannot Be Substituted with Generic DHP Calcium Channel Blockers


Watanidipine cannot be considered interchangeable with other dihydropyridine (DHP) calcium channel blockers due to its distinct pharmacological profile. Unlike many first-generation DHPs such as nifedipine, Watanidipine exhibits a slow-onset, long-lasting hypotensive effect [1]. This kinetic profile is linked to its unique ability to be slowly taken up by and subsequently retained within vascular tissues, resisting washout [1]. Clinically, this translates to a differentiated safety profile; in direct comparative studies, Watanidipine does not induce reflex tachycardia, a common adverse effect seen with faster-acting DHPs like nitrendipine [1].

Quantitative Differentiation Guide: Watanidipine (AE0047) vs. Other DHP Calcium Channel Blockers


Watanidipine's Lack of Reflex Tachycardia vs. Nitrendipine

Watanidipine's antihypertensive effect is not accompanied by reflex tachycardia, a compensatory increase in heart rate common to many vasodilators. This was demonstrated in a double-blind study where, unlike nitrendipine, Watanidipine did not increase heart rate despite producing a potent and long-lasting reduction in blood pressure [1].

Cardiovascular Pharmacology Hypertension Safety Profile

Watanidipine's Superior Tolerability vs. Nitrendipine

Despite its potent hypotensive effect, the incidence of adverse effects reported for Watanidipine was lower than that observed for nitrendipine [1]. This suggests a more favorable therapeutic window.

Clinical Safety Antihypertensive Agents Adverse Effects

Watanidipine's Cerebrovascular Protection in Preclinical Models

Watanidipine (AE0047) has demonstrated protective effects against cerebral ischemia and stroke in several animal models [1]. It has been shown to exert a selective vasodilating effect on vertebral arteries [2], a property not universally shared by all DHP calcium channel blockers.

Stroke Cerebral Ischemia Neuroprotection

Watanidipine's Dual Mechanism: Sympathetic Nerve Inhibition

Beyond its direct vasodilatory effects, Watanidipine efficiently suppresses noradrenaline release from sympathetic nerve endings [1]. This dual mechanism may offer a therapeutic advantage in treating hypertensive patients where reflex activation of peripheral sympathetic nerves is unfavorable.

Sympathetic Nervous System Noradrenaline Release Vasodilation

Optimal Research Scenarios for Watanidipine (AE0047) Use


Investigating DHP-Induced Reflex Tachycardia Mechanisms

Given the direct clinical evidence that Watanidipine does not induce reflex tachycardia, unlike nitrendipine [1], it is an ideal comparator compound for studying the mechanisms underlying this common DHP side effect. It can be used to differentiate the hemodynamic and sympathetic nervous system responses between a tachycardic and non-tachycardic calcium channel blockade.

Preclinical Modeling of Cerebrovascular Protection

Watanidipine's demonstrated protective effects against cerebral ischemia and its selective vasodilation of vertebral arteries [1] make it a valuable agent for preclinical stroke and cerebral small vessel disease research. It serves as a tool to investigate the vascular mechanisms contributing to neuroprotection independent of systemic blood pressure reduction [2].

Pharmacological Studies on Tissue Retention and Slow-Onset Kinetics

Watanidipine's unique pharmacokinetic properties—characterized by slow uptake and strong retention within vascular tissues [1]—position it as a model compound for studying drug-tissue interactions. Researchers can use it to investigate the molecular basis of long-lasting drug action and the structure-activity relationships governing DHP binding to L-type calcium channels in vascular smooth muscle.

Hypertension Models with Metabolic Syndrome Components

Preclinical evidence indicates that Watanidipine reduces plasma triglycerides and increases HDL cholesterol in vivo [1]. This profile makes it particularly relevant for studies in hypertensive animal models that also present with dyslipidemia or metabolic syndrome, allowing for the investigation of pleiotropic cardiovascular effects beyond simple blood pressure control [2].

Technical Documentation Hub

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18 linked technical documents
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